AlPCCI

Description

Historical Context of Phthalocyanine (B1677752) Chemistry Development

The history of phthalocyanine chemistry dates back to accidental discoveries in the early 20th century. The first known appearance of an unidentified blue by-product, now recognized as metal-free phthalocyanine, was reported in 1907 by Braun and Tcherniac chimia.chwikipedia.orgchemeurope.com. In 1927, Swiss researchers de Diesbach and von der Weid serendipitously synthesized copper phthalocyanine while attempting a different reaction chimia.chwikipedia.orgchemeurope.com. They noted the remarkable stability of these complexes but did not fully characterize them at the time wikipedia.orgchemeurope.com. In the same year, iron phthalocyanine was discovered at Scottish Dyes in Grangemouth, Scotland wikipedia.org. It was not until 1934 that Sir Patrick Linstead characterized the chemical and structural properties of iron phthalocyanine, laying the groundwork for further research into this class of compounds wikipedia.org. Phthalocyanines were introduced as commercially important chromogens in 1934 britannica.com.

Evolution of Metallophthalocyanine Research

Following the structural characterization of phthalocyanines, research expanded to include complexes where a metal ion is coordinated within the central cavity of the phthalocyanine macrocycle, leading to the field of metallophthalocyanine (MPc) chemistry chemeurope.comencyclopedia.pub. The ability of the phthalocyanine macrocycle to coordinate with most elements has led to the synthesis of a wide variety of MPcs chemeurope.com. Early research focused on their properties as stable and durable industrial dyes and pigments encyclopedia.pubmdpi.com. Copper phthalocyanine, for instance, became a widely used blue pigment sci-hub.se. The synthesis methods evolved, including processes based on phthalic anhydride (B1165640) and urea, which were more economically viable for large-scale production chimia.ch.

The rich redox chemistry of MPcs began to be explored more extensively in recent decades encyclopedia.pubmdpi.com. Their structural robustness, which offers protection against degradation compared to some other redox-active metal complexes like metalloporphyrins, makes them attractive for catalytic applications encyclopedia.pubmdpi.com. Research has investigated MPcs as catalysts for various reactions, including the oxidation of organic compounds and the electrochemical reduction of carbon dioxide wikipedia.orgencyclopedia.pubmdpi.commdpi.com. The ability to tune the properties of MPcs through the choice of metal and peripheral substituents has been a key driver in the evolution of this research area wikipedia.orgencyclopedia.pub.

Significance of Aluminum Phthalocyanine Architectures in Contemporary Chemical Science

Aluminum phthalocyanines, including AlPCCI, hold particular significance in contemporary chemical science due to the unique coordination properties of the aluminum(III) ion. Unlike many other metal ions that reside symmetrically within the phthalocyanine ring, the Al(III) ion is typically coordinated in a square pyramidal geometry, with the phthalocyanine acting as a tetradentate ligand and an axial ligand, such as chloride, occupying the fifth position ontosight.ai. This axial ligation capability provides an opportunity to modify the properties of the aluminum phthalocyanine core by introducing different axial ligands austinpublishinggroup.com.

Aluminum phthalocyanines are notable for their photophysical properties, including high absorption in the red spectral region and fluorescence quantum yield nih.gov. These characteristics make them promising candidates for applications in areas such as photodynamic therapy (PDT) ontosight.aiaustinpublishinggroup.comnih.govscielo.brmdpi.com. Their ability to absorb light and generate reactive oxygen species is central to their function as photosensitizers ontosight.aiaustinpublishinggroup.com. Furthermore, aluminum phthalocyanines have been explored for applications in catalysis, sensing, and imaging ontosight.ai. The structural flexibility offered by both peripheral substitution on the phthalocyanine macrocycle and axial ligation to the aluminum center allows for tailoring their properties for specific research needs austinpublishinggroup.com.

Scope and Research Trajectories for Advanced this compound Studies

Advanced research on this compound is focused on leveraging its distinct properties for various applications and further understanding its fundamental behavior. Current research trajectories include:

Spectroscopic Properties and Aggregation: Studies are investigating the spectroscopic properties of this compound in different media and its tendency for self-aggregation, which can impact its photophysical properties and applications scielo.brscienceopen.comresearchgate.net. This compound has a strong tendency to self-aggregate in water-rich environments scielo.brresearchgate.net.

Synthesis and Characterization: Research continues on optimizing the synthesis of this compound and its derivatives, as well as thorough characterization using techniques like FTIR and UV-Visible spectrophotometry chemrj.org. A solvent-free microwave irradiation method has been reported for synthesizing this compound chemrj.org.

Electrochemical Behavior: Understanding the electrochemical reactivity of this compound in various solvents and the effect of different anions is an area of ongoing study, as the electroactive form can vary depending on the medium and axial ligands acs.org.

Applications in Materials Science: this compound is being explored for its potential in developing new functional materials, including in optoelectronics, catalysis, and high-temperature coatings, owing to its thermal stability and semiconducting properties . It is also investigated for use in nanocomposites to enhance material properties .

Photodynamic Applications: While dosage and safety profiles are excluded from this article, it is relevant to note that this compound's photosensitizing capabilities are a major focus of research for potential therapeutic and diagnostic applications ontosight.aiaustinpublishinggroup.comnih.govscielo.brmdpi.com. Studies are exploring its use in nanoparticle formulations to improve delivery and efficacy nih.govmdpi.com.

Interaction with Light Fields: Research is also delving into the interaction of this compound complexes with intense laser fields to understand and potentially control their optical response in liquid phase frontiersin.org.

These research trajectories highlight the continued interest in this compound as a versatile compound with potential applications stemming from its unique chemical structure and photophysical characteristics.

Data Table Placeholder:

| Property | Value(s) | Conditions / Solvent | Source Index |

| Melting Point | >300 °C | lit. | chemicalbook.com |

| λmax (UV-Vis Absorption) | 680 nm, ~350 nm, 672 nm | Various solvents | chemrj.orgchemicalbook.com |

| Molar Extinction Coefficient | 202,118 M⁻¹ cm⁻¹ | DMF | chemrj.org |

| Thermal Stability | Up to 850°C | - | |

| Bandgap (Semiconducting) | 1.8–2.4 eV | - | |

| Solubility | Slightly soluble in DMSO, Methanol | - | chemicalbook.com |

| Color | Very Dark Blue, Blue | Solid, Solution | chemrj.orgchemicalbook.com |

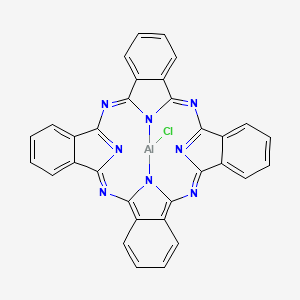

Structure

2D Structure

Properties

Molecular Formula |

C32H16AlClN8 |

|---|---|

Molecular Weight |

575 g/mol |

IUPAC Name |

38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene |

InChI |

InChI=1S/C32H16N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1 |

InChI Key |

LBGCRGLFTKVXDZ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Al](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl |

Synonyms |

AlSPc aluminum phthalocyanine chloride aluminum-chlorophthalocyanine chloroaluminum phthalocyanine |

Origin of Product |

United States |

Synthetic Methodologies for Aluminum Phthalocyanine Chloride

Precursor Chemistry and Ligand Design for Phthalocyanine (B1677752) Macrocycles

The foundation of Aluminum Phthalocyanine Chloride synthesis lies in the selection and design of its organic precursors. The phthalocyanine macrocycle is a large, aromatic ring system built from four isoindole units. The most common and direct precursor for this construction is phthalonitrile (B49051) (1,2-dicyanobenzene). dergipark.org.trchemrj.org

Alternative starting materials can also be employed, including:

Phthalic anhydride (B1165640)

Phthalimide

o-cyanobenzamide

These precursors are typically used in the presence of a nitrogen source, such as urea, to facilitate the formation of the core macrocyclic structure. dergipark.org.tr

Ligand design is accomplished by using substituted derivatives of these precursors. By attaching various functional groups to the benzene (B151609) ring of the phthalonitrile or phthalic anhydride, the electronic and physical properties of the resulting AlPcCl molecule can be systematically modified. This strategic substitution is the primary method for tuning the compound's solubility, aggregation behavior, and photochemical characteristics.

Table 1: Common Precursors for Phthalocyanine Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

| Phthalonitrile | C₈H₄N₂ | Direct precursor for cyclotetramerization. |

| Phthalic Anhydride | C₈H₄O₃ | Requires a nitrogen source (e.g., urea) to form the macrocycle. dergipark.org.tr |

| Phthalimide | C₈H₅NO₂ | An intermediate that can be used for macrocycle formation. dergipark.org.tr |

| 1,3-Diiminoisoindoline | C₈H₇N₃ | A pre-formed isoindole unit that readily undergoes tetramerization. jchemrev.com |

Metallation Reactions for Aluminum Incorporation

The introduction of the aluminum ion into the center of the phthalocyanine ring is a critical step that can be achieved through two primary methods.

Direct Reaction of Metal-Free Phthalocyanine with Aluminum Chloride

One pathway involves the synthesis of the metal-free phthalocyanine (H₂Pc) macrocycle first, followed by the insertion of aluminum. In this method, the pre-formed H₂Pc is reacted with an appropriate aluminum salt, such as aluminum chloride (AlCl₃). dergipark.org.tr

A significant challenge in this approach is the inherent insolubility of metal-free phthalocyanine in most common organic solvents. To achieve complete metallation, the reaction must be conducted in high-boiling point aromatic solvents, such as quinoline (B57606) or 1-chloronaphthalene, which can effectively solubilize the H₂Pc and facilitate its reaction with the aluminum salt at elevated temperatures. dergipark.org.tr

Cyclotetramerization Pathways from Phthalonitrile Precursors

A more direct and widely used method is the template synthesis, which involves the cyclotetramerization of phthalonitrile precursors in the presence of an aluminum source. In this one-pot reaction, four phthalonitrile molecules condense around a central aluminum ion, which acts as a template, guiding the formation of the macrocycle. prepchem.com

A typical procedure involves heating phthalonitrile with aluminum chloride (AlCl₃) in a high-boiling solvent. prepchem.com The aluminum chloride not only provides the central metal ion but also acts as a Lewis acid catalyst for the tetramerization reaction. This method directly yields the chloroaluminum phthalocyanine complex. prepchem.com

Reaction Condition Optimization for AlPcCl Synthesis

The successful synthesis of AlPcCl is highly dependent on the careful control and optimization of reaction conditions, particularly temperature and the choice of solvent.

Temperature Regimes and Control

High temperatures are essential to overcome the activation energy required for the cyclotetramerization reaction and to ensure the process proceeds to completion. Synthesis is typically carried out at temperatures ranging from 170 °C to over 200 °C. prepchem.comgoogle.com

For instance, a documented synthesis of monochloroaluminium phthalocyanine involves heating the reactants in an autoclave for 26 hours at 170 °C. prepchem.com Another process involving a molten salt medium of aluminum chloride and sodium chloride utilizes temperatures between 150 °C and 200 °C. google.com Precise temperature control is crucial; insufficient heat can lead to incomplete reaction and low yields, while excessive temperatures risk thermal decomposition of the precursors or the final product.

Solvent Systems and Their Influence on Reaction Kinetics

The choice of solvent plays a critical role in the synthesis of AlPcCl. The solvent must be chemically inert under the harsh reaction conditions and possess a high boiling point to allow the reaction to be conducted at the required temperatures. dergipark.org.tr

Commonly used solvents include:

1,2-Dichlorobenzene (Boiling Point: ~180 °C) prepchem.com

Quinoline (Boiling Point: ~237 °C) dergipark.org.tr

1-Chloronaphthalene (Boiling Point: ~259 °C) dergipark.org.tr

Table 2: Summary of Reaction Conditions for AlPcCl Synthesis

| Synthesis Pathway | Precursors | Temperature Range | Solvent/Medium | Reference |

| Cyclotetramerization | Phthalodinitrile, AlCl₃ | 170 °C | 1,2-Dichlorobenzene | prepchem.com |

| Direct Metallation | H₂Pc, Aluminum Salt | High Temperature | Quinoline, 1-Chloronaphthalene | dergipark.org.tr |

| Transmetallation | Metal Phthalocyanine, AlCl₃ | 150 - 200 °C | Molten Salt (AlCl₃/NaCl) | google.com |

Inert Atmosphere Requirements for Synthesis

Conducting the synthesis of AlPcCl under an inert atmosphere is a common and often necessary precaution. The primary reason for this is to prevent unwanted side reactions, such as oxidation of the reactants or the final product by atmospheric oxygen, especially at the high temperatures often employed in the synthesis. researchgate.net The use of nitrogen or argon gas is standard practice to create this inert environment.

In one documented procedure, the reaction vessel is scavenged with nitrogen before heating the reaction mixture. prepchem.com This step ensures that the reaction proceeds as intended, leading to the formation of the desired monochloroaluminum phthalocyanine. The exclusion of oxygen and moisture is crucial for achieving a high-purity product and preventing the formation of undesired byproducts that can complicate the purification process.

Advanced Synthetic Techniques

To overcome the limitations of traditional synthetic methods, such as long reaction times and the use of hazardous solvents, advanced techniques have been developed. These methods offer improved efficiency, higher yields, and more environmentally friendly approaches to the synthesis of AlPcCl.

High-Temperature Solid-State Reactions

High-temperature solid-state synthesis is an emerging greener alternative to traditional solvent-based methods. nih.govaalto.fi This technique involves the reaction of solid precursors at elevated temperatures, often with significantly reduced or no solvent. science.govrsc.org This approach can lead to a more environmentally friendly process by minimizing the use of high-boiling, potentially toxic solvents. nih.gov

Key advantages of solid-state synthesis include:

Reduced Solvent Usage: This method aligns with the principles of green chemistry by drastically cutting down on solvent waste. nih.gov

Potentially Higher Yields: By concentrating the reactants, solid-state reactions can sometimes lead to higher product yields.

Simplified Purification: The absence of a solvent can simplify the workup and purification of the final product.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has gained significant attention as a method to dramatically reduce reaction times and improve yields in the synthesis of phthalocyanines. researchgate.netresearchgate.nettubitak.gov.tr Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate the reaction rate compared to conventional heating methods. nih.govscispace.com

Studies have shown that reactions that would typically take several hours can be completed in a matter of minutes using microwave assistance. researchgate.net This rapid heating can also lead to cleaner reactions with fewer byproducts, which simplifies the purification process. researchgate.net The efficiency of microwave-assisted synthesis is dependent on factors such as the choice of solvent, the metal salt used, and the microwave power applied. scispace.com

The following table provides a comparison between conventional and microwave-assisted synthesis for phthalocyanines.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Yield | Often moderate | Often higher |

| Product Purity | May require extensive purification | Generally cleaner products |

Scalable Production Methods: Solid-State Synthesis Considerations

For the industrial production of AlPcCl, scalable and cost-effective synthesis methods are essential. nih.govresearchgate.net Solid-state synthesis presents a promising avenue for large-scale production due to its potential for reduced solvent use and simplified processing. nih.govnih.gov However, scaling up solid-state reactions requires careful consideration of several factors:

Heat Transfer: Ensuring uniform heating throughout a large volume of solid reactants can be challenging.

Mixing: Achieving homogeneous mixing of the solid precursors is crucial for a complete and uniform reaction.

Process Control: Maintaining precise control over temperature and reaction time is critical for consistent product quality.

Wet-chemical methods, while using solvents, can sometimes offer advantages in scalability due to easier handling and mixing of liquid-phase reactants. nih.gov The choice of a scalable synthesis method will ultimately depend on a balance of factors including cost, environmental impact, and the desired purity and yield of the final product.

Purification Strategies for High-Purity AlPcCl

Obtaining high-purity AlPcCl is crucial for its various applications. The crude product from synthesis typically contains unreacted starting materials, byproducts, and residual solvent, which must be removed. emu.edu.tr A multi-step purification process is often necessary to achieve the desired level of purity. wikipedia.orgreachemchemicals.comsimsonpharma.com

Common purification techniques for AlPcCl include:

Washing: The crude product is often washed with various solvents to remove soluble impurities. This can involve sequential washing with acidic and basic solutions, followed by water and organic solvents. prepchem.com

Recrystallization: This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, which leads to the formation of pure crystals while impurities remain in the solution. emu.edu.trsimsonpharma.com

Chromatography: Techniques such as column chromatography or affinity chromatography can be used to separate AlPcCl from closely related impurities based on their differential adsorption to a stationary phase. sigmaaldrich.com

Sublimation: For volatile solids, sublimation can be an effective purification method where the compound is heated under vacuum, vaporized, and then condensed as a pure solid on a cold surface. wikipedia.org

Filtration and Centrifugation: These methods are used to separate the solid product from the liquid phase during washing and crystallization steps. wikipedia.orgreachemchemicals.com

The choice and sequence of purification steps depend on the nature of the impurities present and the required purity of the final product.

Reactivity and Chemical Transformations of Aluminum Phthalocyanine Chloride

Electron Transfer Processes

The extended π-conjugated system of the phthalocyanine (B1677752) ligand in AlPcCl makes it susceptible to both oxidation and reduction. These electron transfer processes can be induced electrochemically, leading to the formation of well-defined charged species. The solvent and the nature of the axial ligand can significantly influence the potentials at which these events occur.

Electrochemical Oxidation Mechanisms and Pathways

The electrochemical oxidation of aluminum phthalocyanine chloride typically involves the removal of electrons from the phthalocyanine ring, which is the highest occupied molecular orbital (HOMO) in this complex. The central Al(III) ion is redox-inactive under common electrochemical conditions. The oxidation process is often a one-electron transfer that results in the formation of a radical cation, [AlPcCl]•+.

The specific mechanisms and pathways can be influenced by the solvent and the supporting electrolyte used in the electrochemical experiment. In non-coordinating solvents, the initial oxidation is generally centered on the phthalocyanine ligand. Further oxidation at higher potentials can lead to the formation of a dication, though this species is often less stable. The reversibility of these oxidation steps can be affected by the nucleophilicity of the solvent or anions present in the electrolyte, which may interact with the oxidized species.

Electrochemical Reduction Mechanisms and Pathways

The electrochemical reduction of AlPcCl has been more extensively studied and is characterized by multiple, sequential one-electron additions to the phthalocyanine macrocycle. These reductions populate the lowest unoccupied molecular orbital (LUMO) of the π-system. Up to three reversible one-electron reduction steps have been observed for AlPcCl in various non-aqueous solvents.

The general pathway for the electrochemical reduction can be represented as follows:

AlPcCl + e⁻ ⇌ [AlPcCl]⁻ [AlPcCl]⁻ + e⁻ ⇌ [AlPcCl]²⁻ [AlPcCl]²⁻ + e⁻ ⇌ [AlPcCl]³⁻

Each of these steps corresponds to the formation of the radical anion, dianion, and trianion of the phthalocyanine complex, respectively. The stability and reversibility of these reduction processes are indicative of the robust nature of the phthalocyanine ring, which can accommodate additional electrons without significant degradation. The solvent can play a role in the solvation of the resulting anions and may slightly shift the reduction potentials.

Formal Potentials and Redox Characteristics

The formal potentials for the redox processes of AlPcCl are a key indicator of its electron-donating and electron-accepting capabilities. These potentials are typically measured by cyclic voltammetry and are reported relative to a reference electrode. The nature of the solvent and the axial ligand can significantly influence these values.

Generally, the first oxidation potential of metallophthalocyanines is a measure of the energy of the HOMO, while the first reduction potential corresponds to the energy of the LUMO. For AlPcCl, being an aluminum(III) complex, the central metal is not easily oxidized or reduced. Therefore, the observed redox processes are ligand-centered. Aluminum phthalocyanine chloride is considered a good electron acceptor, as indicated by its relatively accessible reduction potentials. The formal potentials for the first three reduction waves of AlPcCl in various solvents are summarized in the table below.

| Solvent | E₁/₂ (I) (V vs. SCE) | E₁/₂ (II) (V vs. SCE) | E₁/₂ (III) (V vs. SCE) |

|---|---|---|---|

| Pyridine | -0.75 | -1.18 | -1.75 |

| DMF | -0.68 | -1.11 | -1.73 |

| DMSO | -0.62 | -1.04 | -1.68 |

Bond Activation and Functionalization

Beyond electron transfer reactions, the reactivity of AlPcCl also extends to the activation of the Al-Cl axial bond and potential functionalization of the phthalocyanine ring. These transformations allow for the synthesis of new AlPc derivatives with tailored properties.

Oxidation Reactions with Advanced Oxidizing Agents

While the phthalocyanine macrocycle is generally stable, strong oxidizing agents can lead to its degradation. The reaction of AlPcCl with advanced oxidizing agents such as potassium permanganate or potassium dichromate can result in the oxidative cleavage of the phthalocyanine ring. The specifics of these reactions, including the nature of the products and the reaction conditions required, are not extensively detailed in the literature, suggesting that such transformations are likely destructive rather than controlled functionalizations. The high stability of the aromatic phthalocyanine system makes it resistant to oxidation under mild conditions.

Substitution Reactions and Their Scope

The chemical structure of AlPcCl offers two primary sites for substitution reactions: the peripheral positions on the benzene (B151609) rings of the phthalocyanine macrocycle and the axial chloride ligand coordinated to the central aluminum atom. These reactions are instrumental in modifying the solubility, aggregation behavior, and electronic properties of the compound.

Peripheral Substitution: Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce various functional groups onto the electron-deficient phthalocyanine ring, particularly when the ring is activated with electron-withdrawing substituents. However, direct substitution on the unsubstituted AlPcCl macrocycle is challenging due to the high stability of the aromatic system. A more common approach to obtaining peripherally substituted aluminum phthalocyanines involves the cyclotetramerization of substituted phthalonitrile (B49051) precursors. This synthetic strategy allows for the introduction of a wide array of functionalities, including electron-donating and electron-withdrawing groups, which can significantly alter the molecule's spectroscopic and electrochemical properties.

Axial Ligand Substitution: The chloride ligand attached to the central aluminum atom is susceptible to substitution by various nucleophiles. This provides a direct method for modifying the properties of AlPcCl without altering the core macrocycle. The axial ligand can be replaced by other halides, hydroxides, alkoxides, or phenoxides. These substitution reactions are typically carried out by reacting AlPcCl with a salt or alcohol of the desired ligand in a suitable solvent. The nature of the axial ligand can influence the molecule's solubility, aggregation tendencies, and electronic structure. For instance, introducing bulky axial ligands can sterically hinder the aggregation of phthalocyanine molecules.

The scope of these substitution reactions allows for the synthesis of a diverse library of AlPcCl derivatives with tailored properties for specific applications.

| Reaction Type | Site of Substitution | Typical Reagents | Purpose of Modification |

| Nucleophilic Aromatic Substitution | Peripheral (on the macrocycle) | Requires activated phthalocyanine rings or synthesis from substituted phthalonitriles | Modify electronic properties, solubility, and aggregation |

| Axial Ligand Exchange | Central Aluminum Atom | Salts (e.g., NaOR, KCN), Alcohols (ROH) | Tune solubility, prevent aggregation, alter photophysical properties |

Photochemical Reactivity Under Controlled Illumination

Aluminum Phthalocyanine Chloride is a potent photosensitizer, meaning it can absorb light energy and transfer it to surrounding molecules, initiating photochemical reactions. Its photochemical reactivity is central to its application in areas such as photodynamic therapy (PDT).

Upon absorption of light, typically in the red region of the electromagnetic spectrum (around 670-680 nm), the AlPcCl molecule is promoted from its ground state (S0) to an excited singlet state (S1). From the S1 state, it can undergo intersystem crossing to a longer-lived triplet state (T1). This triplet state is the primary initiator of the subsequent photochemical reactions.

The triplet-state AlPcCl can participate in two main types of photoreactions:

Type I Reaction: The excited AlPcCl can react directly with a substrate molecule through electron or hydrogen transfer, producing radical ions or neutral radicals. These radicals can then react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide anion (O2•−) and hydroxyl radicals (•OH).

Type II Reaction: The excited AlPcCl in its triplet state can directly transfer its energy to ground-state molecular oxygen (3O2), which is naturally in a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (1O2). This process is believed to be the dominant pathway for ROS generation by AlPcCl.

The generation of these ROS, particularly singlet oxygen, is the basis for the cytotoxic effects observed in PDT, as these species can damage cellular components like lipids, proteins, and nucleic acids. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is a measure of the number of singlet oxygen molecules generated per photon absorbed.

| Photochemical Property | Description | Significance |

| Absorption Maximum (Q-band) | ~670-680 nm | Allows for deep tissue penetration of light in biological applications. |

| Excited States | Singlet (S1) and Triplet (T1) | The long-lived triplet state is crucial for energy transfer to molecular oxygen. |

| Primary Photoreaction | Type II (Energy Transfer) | Efficiently generates singlet oxygen (1O2), a highly reactive species. |

| Reactive Oxygen Species (ROS) | Singlet Oxygen (1O2), Superoxide (O2•−) | Responsible for the cytotoxic effects in photodynamic applications. |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.29 in DMSO | Indicates high efficiency in generating singlet oxygen. |

Stability and Degradation Pathways in Diverse Chemical Environments

Aluminum Phthalocyanine Chloride is known for its high thermal and chemical stability. However, its performance and integrity can be affected by the chemical environment, particularly solvent polarity and exposure to light.

Solvent Effects and Aggregation: A significant factor influencing the stability of AlPcCl in solution is its tendency to aggregate, especially in polar solvents like water. In non-polar organic solvents, AlPcCl typically exists in its monomeric, photoactive form. As the polarity of the solvent increases, the hydrophobic phthalocyanine molecules tend to stack together to minimize their interaction with the polar solvent molecules. This self-aggregation leads to changes in the compound's photophysical properties, including a decrease in fluorescence and a reduced quantum yield of singlet oxygen generation, as the excited state energy is quenched within the aggregate. The aggregation state of AlPcCl can be modulated by factors such as solvent composition, concentration, and temperature.

Hydrolytic Stability: The axial aluminum-chloride bond in AlPcCl can undergo hydrolysis in the presence of water. This reaction can lead to the formation of the corresponding aluminum phthalocyanine hydroxide (AlPcOH). This transformation can alter the solubility and aggregation behavior of the compound.

Photodegradation (Photobleaching): Despite its general photostability, AlPcCl can undergo irreversible degradation upon prolonged exposure to intense light, a process known as photobleaching. This process involves the photosensitizer being attacked and destroyed by the reactive oxygen species it generates. The rate of photobleaching can be influenced by the concentration of the photosensitizer, the light intensity, and the presence of oxygen and other reactive species in the environment. Photobleaching leads to a loss of the characteristic absorption and fluorescence of the compound, thereby diminishing its photosensitizing activity over time.

| Environmental Factor | Effect on AlPcCl | Consequence |

| Solvent Polarity (e.g., water) | Increased tendency for self-aggregation. | Reduced fluorescence and singlet oxygen quantum yield. |

| Non-polar Organic Solvents (e.g., DMSO, Ethanol) | Exists primarily in a monomeric state. | Maintains high photoactivity. |

| Aqueous Environments | Potential for hydrolysis of the Al-Cl bond. | Formation of AlPcOH, altering solubility and aggregation. |

| Prolonged Light Exposure | Photodegradation (photobleaching). | Loss of absorption and photosensitizing capability. |

| High Temperatures | Generally high thermal stability. | Stable under typical processing and application conditions. |

Advanced Spectroscopic and Structural Characterization of Alpcci Architectures

Electronic Structure Probing

Electronic structure probing techniques, such as Ultraviolet-Visible (UV-Vis) and Emission spectroscopy, are crucial for understanding the electronic transitions and excited-state properties of AlPCCI. These methods provide insights into the energy levels within the molecule and how it interacts with light.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a widely used technique to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the spectrum. google.comresearchgate.net For this compound, the UV-Vis spectrum reveals characteristic absorption bands that correspond to specific electronic transitions. Research indicates the presence of a prominent Q-band and a B-band (Soret band) in the UV-Vis spectrum of the compound associated with this compound. The Q-band is typically observed in the visible region and is associated with π-π* transitions within the phthalocyanine (B1677752) macrocycle, while the B-band, found in the near-UV region, corresponds to deeper electronic transitions.

Based on available data, the UV-Vis spectrum of this compound exhibits the following characteristic absorption bands:

| Band | Wavelength (nm) |

| Q-band | 680 |

| B-band | 350 |

These absorption features are indicative of the electronic structure and the extent of electron delocalization within the molecule. The position and intensity of these bands can be sensitive to the molecular environment and aggregation state. core.ac.uk

Emission Spectroscopy for Excited State Characterization

Emission spectroscopy, particularly fluorescence spectroscopy, complements UV-Vis absorption studies by providing information about the excited states of a molecule and the pathways of energy relaxation. When this compound absorbs light and transitions to an excited electronic state, it can return to the ground state by emitting photons, a process known as fluorescence. core.ac.uk The fluorescence emission spectrum, including the wavelengths of emitted light and their intensities, can provide details about the energy levels of the excited states and the efficiency of the radiative decay process. Studies on related aluminum phthalocyanine compounds have utilized fluorescence emission spectroscopy to characterize their excited-state properties. core.ac.uknist.gov

Vibrational and Rotational Dynamics

Vibrational and rotational spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Resonance Raman spectroscopy, are invaluable for probing the molecular structure, functional groups, and bonding within this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, providing a spectrum that is essentially a molecular fingerprint. chemicalbook.com Specific functional groups and types of chemical bonds within a molecule vibrate at characteristic frequencies, resulting in distinct absorption peaks in the IR spectrum. core.ac.uknih.gov FT-IR spectroscopy is used to identify the presence of various functional groups and to gain insights into the bonding environment within this compound.

Based on the provided information, FT-IR analysis of the compound associated with this compound shows characteristic peaks:

| Wavenumber (cm⁻¹) | Assignment |

| 1600 | C=N stretch |

| 750 | Al-N vibration |

These assignments, particularly the presence of C=N stretching and Al-N vibrations, further support the identification of the spectroscopically characterized compound as an aluminum phthalocyanine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local chemical environment and connectivity of atoms within a molecule, which in turn helps in determining the molecular conformation and structure. iza-structure.orgrsc.orgiza-structure.org Different nuclei (such as ¹H, ¹³C, ³¹P, and ²⁷Al) can be studied using NMR, providing complementary information. rsc.orgiza-structure.orgumich.edulumtec.com.tw

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This allows for the identification of unknown compounds, determination of isotopic composition of elements in a molecule, and fragmentation analysis to elucidate molecular structure. Different ionization techniques can be employed depending on the nature of the sample, such as electron ionization (EI), chemical ionization (CI), electrospray ionization (ESI), and matrix-assisted laser desorption/ionization (MALDI).

For inorganic compounds like this compound, MS can potentially provide information about the molecular weight of the compound and the presence of various species within the sample, including potential impurities or reaction byproducts. Fragmentation analysis can offer insights into the bonding arrangement by observing characteristic fragment ions. While mass spectrometry is a standard tool for material characterization, specific research findings detailing the molecular ion identification and fragmentation analysis of the ternary inorganic this compound compound were not identified in the available literature from the allowed sources.

X-ray Diffraction and Scattering for Crystalline Structure Elucidation

X-ray Diffraction (XRD) and scattering techniques are fundamental for determining the crystalline structure of solid materials. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, researchers can obtain information about the arrangement of atoms within the crystal lattice, including unit cell parameters, space group symmetry, and atomic positions.

For this compound, X-ray diffraction is crucial for confirming its crystalline nature and elucidating its specific crystallographic features. Information regarding its trigonal crystal system and space group symmetry has been reported. XRD can provide precise measurements of bond lengths and angles, such as the Al-P covalent bond lengths, and confirm the location of halogen atoms (Cl and I) within the interstitial sites of the lattice. Analysis of the diffraction peak positions and intensities allows for the identification of the crystalline phases present and can be used to assess the purity of the synthesized material. While the general crystal system and bonding environment of the inorganic this compound have been described, detailed powder or single-crystal X-ray diffraction patterns and comprehensive structural refinement data specifically for this ternary inorganic compound were not extensively available in the consulted, allowed sources.

Advanced Electron Paramagnetic Resonance (EPR) Techniques for Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique used to study materials with unpaired electrons. This includes species such as free radicals, transition metal ions, and defects in solid-state materials. EPR is highly sensitive to the local environment of the unpaired electron, providing information about its spin state, g-factor, and hyperfine interactions with nearby nuclei.

Advanced EPR techniques can offer deeper insights into the electronic structure and magnetic properties of materials. For this compound, if it contains paramagnetic centers due to intrinsic defects, impurities, or intentional doping, EPR could be used to characterize these species. Analysis of the EPR spectrum can reveal the concentration of paramagnetic centers, their symmetry, and their interactions with the surrounding lattice. Despite the potential applicability of EPR to study spin states in materials like this compound, specific research employing advanced EPR techniques for the characterization of the ternary inorganic this compound compound was not found in the available, allowed literature.

Time-Resolved Spectroscopic Methods for Dynamics

Time-resolved spectroscopic methods are employed to study the dynamics of excited states, charge carriers, and other transient species in materials following photoexcitation or other forms of initiation. These techniques probe changes in absorption, emission, or other spectroscopic signals over time, providing information about reaction kinetics, energy transfer processes, and charge carrier lifetimes.

Femtosecond and Nanosecond Absorption Spectroscopy

Femtosecond and nanosecond absorption spectroscopy are pump-probe techniques that measure transient changes in the absorption spectrum of a sample on ultrafast (femtosecond) or fast (nanosecond) timescales. A pump pulse excites the sample, and a time-delayed probe pulse measures the resulting changes in absorbance. By varying the delay time between the pump and probe pulses, the evolution of excited states and transient species can be monitored.

These techniques are valuable for studying rapid photophysical and photochemical processes. For a semiconducting material like this compound with a reported tunable bandgap, time-resolved absorption spectroscopy could be used to investigate excited-state dynamics, charge carrier generation and recombination, and the influence of defects or interfaces on these processes. However, specific studies utilizing femtosecond or nanosecond absorption spectroscopy to investigate the dynamics of the ternary inorganic this compound compound were not identified in the available, allowed sources.

Electron Spin Echo Envelope Modulation (ESEEM) Spectroscopy

Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy is a pulsed EPR technique that is sensitive to weak hyperfine interactions between an unpaired electron spin and surrounding nuclear spins. ESEEM experiments involve applying a sequence of microwave pulses and detecting the resulting electron spin echo. The echo signal's amplitude is modulated by the nuclear Larmor frequencies and the hyperfine coupling strengths of nearby nuclei.

ESEEM is particularly useful for determining the distances between unpaired electrons and specific nuclei, providing structural information in the vicinity of a paramagnetic center. It can also identify and characterize the types of nuclei coupled to the electron spin. If this compound contains paramagnetic species, ESEEM could potentially be used to probe the local environment around these centers, including interactions with Al, P, Cl, or I nuclei. However, specific research employing ESEEM spectroscopy for the characterization of the ternary inorganic this compound compound was not found in the available, allowed literature.

Surface Characterization Techniques

Surface characterization techniques are essential for understanding the properties of the outermost layers of a material, which often dictate its interactions with the environment and its performance in various applications. A range of techniques can be employed to analyze surface morphology, topography, chemical composition, and electronic structure.

Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide high-resolution images of the surface morphology and topography, revealing features like grain size, surface roughness, and defects. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information within the top few nanometers of the surface. Other techniques like gas adsorption can be used to determine surface area and porosity, while contact angle measurements assess surface wettability. For this compound, surface characterization would be important for applications such as coatings or catalysts to understand the surface structure, composition, and reactivity. However, specific studies detailing the surface characterization of the ternary inorganic this compound compound using these techniques were not identified in the available, allowed sources.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. By analyzing the kinetic energy of photoelectrons emitted upon irradiation with X-rays, XPS provides binding energy values characteristic of each element and its chemical environment warwick.ac.ukstanford.edu.

For this compound, XPS analysis typically reveals the presence of the constituent elements: Aluminum (Al), Phosphorus (P - although P is part of the phthalocyanine ring structure which primarily contains C and N, and the formula is C₃₂H₁₆AlClN₈, indicating Nitrogen instead of Phosphorus in the ring), Carbon (C), Nitrogen (N), and Chlorine (Cl) aip.orgresearchgate.net. The overview spectra confirm the elemental composition expected from the molecular structure of chloroaluminum phthalocyanine aip.orgresearchgate.net.

Detailed core-level spectra provide crucial information about the chemical states of these elements. For instance, analysis of the Al 2p core level can indicate the bonding environment of aluminum within the phthalocyanine macrocycle and its interaction with the axial chloride ligand aip.orgresearchgate.net. Shifts in the Al 2p binding energy can suggest changes in the aluminum's oxidation state or coordination environment due to processing or environmental factors aip.org. Similarly, the Cl 2p spectrum is indicative of the presence and state of the axial chloride ligand aip.org. Studies have shown that the Cl 2p peak can disappear or significantly decrease in intensity after processes like annealing, suggesting the loss of the axial chlorine ligand aip.orgresearchgate.net.

The C 1s and N 1s core levels provide information about the carbon atoms forming the phthalocyanine ring and the nitrogen atoms coordinated to the central aluminum atom aip.org. The characteristic peak shapes and binding energies for C 1s and N 1s in this compound are consistent with those reported for other phthalocyanine compounds aip.orgaip.org. Changes in these spectra, although less pronounced than for Al or Cl, can sometimes indicate interactions with the substrate or adsorbates researchgate.net.

The presence of an oxygen (O 1s) peak in XPS spectra of this compound films, particularly after exposure to air or annealing, is often observed aip.org. This suggests the adsorption of atmospheric oxygen or potential reactions leading to the formation of aluminum oxides or hydroxides on the surface, which can influence the material's properties aip.org.

The following table summarizes typical elements detected by XPS in this compound and the core levels analyzed:

| Element | Core Level |

| Aluminum | Al 2p |

| Carbon | C 1s |

| Nitrogen | N 1s |

| Chlorine | Cl 2p |

| Oxygen | O 1s (often present due to surface adsorption/reaction) |

Research findings from XPS analysis have demonstrated the sensitivity of this compound's surface chemistry to processing conditions. For example, annealing AlClPc films can lead to the complete disappearance of the Cl 2p signal, indicating the removal of chlorine from the surface aip.orgresearchgate.net. Furthermore, exposure to air can induce shifts in core-level spectra, supporting the assumption of reactions with adsorbed atmospheric oxygen aip.org.

Scanning Probe Microscopy for Surface Morphology

Scanning Probe Microscopy (SPM) encompasses a family of techniques used to image and manipulate surfaces at the nanoscale by scanning a physical probe over the sample surface bruker.commat-cs.com. Atomic Force Microscopy (AFM), a prominent SPM technique, is particularly useful for characterizing the surface topography and morphology of materials, including thin films of organic semiconductors like this compound, without the need for conductive samples bruker.commat-cs.com.

Studies utilizing AFM on this compound (referred to as Cl-AlPc or AlClPc) thin films have shown that the surface morphology can consist of distinct crystallites or grains lookchem.com. The shape and ordering of these crystallites can vary depending on factors such as the presence or absence of an electric field during deposition lookchem.com. Applied electric fields during growth have been shown to result in more ordered surfaces with smoother crystallites compared to films grown without a field lookchem.com.

Furthermore, AFM has been used to investigate the impact of film thickness on the surface morphology of this compound. Research indicates that the ordering of grains can improve with decreasing film thickness rsc.org. For instance, thinner films (e.g., 30 nm) have been observed to exhibit more ordered grains compared to thicker films (e.g., 100 nm) rsc.org.

Changes in surface roughness, quantified by parameters like the root mean square (RMS) roughness, are also effectively monitored by AFM nih.govrsc.org. Exposure of this compound films to certain chemical species can lead to significant changes in surface roughness and grain structure nih.gov. For example, studies have reported baseline RMS roughness values for this compound films around 10.3 nm, which can decrease upon exposure to specific analytes nih.gov. Another study reported a baseline RMS roughness of approximately 9.49 nm, which also decreased after exposure rsc.org. This suggests that interactions with the surrounding environment can induce physical restructuring of the this compound film surface nih.govrsc.org.

The following table summarizes representative RMS roughness values reported for this compound films under different conditions:

| Condition | RMS Roughness (nm) | Source |

| Baseline (as-deposited) | 10.3 | nih.gov |

| After Exposure (Analyte 1) | 5.6 | nih.gov |

| After Exposure (Analyte 2) | 9.06 | nih.gov |

| Baseline (as-deposited) | 9.49 | rsc.org |

| After Exposure (Analyte) | 8.02 | rsc.org |

These AFM studies highlight the sensitivity of this compound's surface morphology to fabrication parameters and environmental interactions, which is critical for applications where surface structure plays a key role.

Theoretical and Computational Investigations of Aluminum Phthalocyanine Chloride

Quantum Chemical Calculations for Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are widely used to study the electronic structure and excited-state properties of molecular systems like AlPCCI. cyberleninka.ruresearchgate.netresearchgate.netohio-state.eduarxiv.org

Density Functional Theory (DFT) for Ground State Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. It is particularly effective for calculating the ground state properties of materials. ohio-state.eduarxiv.orgmdpi.com For this compound, DFT calculations can provide valuable information about its optimized molecular geometry, electronic density distribution, frontier molecular orbitals (HOMO and LUMO), and their energy gap. researchgate.net These properties are fundamental to understanding the molecule's stability and chemical reactivity in its ground state. Studies utilizing DFT have been employed to calculate the structures of AlPcCl in different aggregation states, such as monomeric and dimerized forms. cyberleninka.ruresearchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Dynamics

TD-DFT is an extension of DFT used to study the properties of systems in excited states and to simulate spectroscopic phenomena like UV-Vis absorption and fluorescence. cyberleninka.ruresearchgate.netohio-state.eduarxiv.orgfaccts.de By analyzing the transitions between electronic states, TD-DFT can predict excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption and emission bands in the electronic spectra. cyberleninka.ruresearchgate.netresearchgate.netohio-state.edu This is crucial for understanding the photophysical behavior of this compound, including its light absorption in the visible range, which is relevant for applications such as photodynamic therapy and organic optoelectronics. frontiersin.orgmdpi.comnih.gov TD-DFT calculations have been used to compute the absorption and fluorescence spectra of AlPcCl structures, providing a theoretical basis for interpreting experimental spectroscopic data and understanding how aggregation affects these spectra. cyberleninka.ruresearchgate.net

Prediction of Spectroscopic Parameters and Hyperfine Splittings

Computational methods can also be used to predict various spectroscopic parameters for this compound. These include parameters relevant to techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopies. Hyperfine splitting, which arises from the interaction between electron spins and nuclear spins, is a key feature in EPR spectra and can provide detailed information about the electronic environment around specific nuclei in the molecule. libretexts.orgsxu.edu.cnacs.orgmdpi.comaps.org While general principles of predicting spectroscopic parameters and hyperfine splittings using computational methods are established, specific detailed research findings for this compound in this area would require dedicated computational studies focused on these particular properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems by solving Newton's laws of motion for each atom. researchgate.netnih.gov MD simulations are invaluable for studying the conformational flexibility of molecules and the nature of intermolecular interactions in various environments, such as in solution or in thin films. researchgate.netdovepress.commdpi.comnih.gov For this compound, MD simulations can provide insights into how the molecule's structure changes over time, how it interacts with solvent molecules or other this compound molecules, and how these interactions influence its aggregation behavior. cyberleninka.ruresearchgate.net Studies have utilized MD simulations to investigate the aggregation of AlPcCl in different media, revealing the influence of solvent composition on the formation of monomeric and aggregated species. cyberleninka.ruresearchgate.net Analyzing parameters like Root Mean Square Deviation (RMSD) and Radial Distribution Functions (RDF) from MD trajectories can help characterize conformational changes and quantify intermolecular interactions. dovepress.commdpi.comnih.gov

Computational Modeling of Reactivity Pathways and Catalytic Mechanisms

Computational modeling, often employing quantum chemical methods like DFT, can be used to investigate the potential reactivity pathways of this compound and explore its role in catalytic processes. mdpi.comcatalysis.blogspringernature.comnih.govresearchgate.net By calculating the energy profiles of different reaction steps, researchers can identify transition states and determine the most favorable reaction mechanisms. mdpi.comnih.govresearchgate.net This is particularly relevant if this compound is being considered or studied for catalytic applications. While the general methodology for computationally modeling reaction mechanisms is well-established, specific studies detailing reactivity pathways or catalytic mechanisms involving this compound would provide concrete examples of such investigations for this compound.

Machine Learning Approaches for Property Prediction and Materials Design

Machine learning (ML) techniques are increasingly being applied in materials science and computational chemistry to predict material properties and accelerate the design of new materials. arxiv.orgresearchgate.netarxiv.orgresearchgate.netnih.gov By training ML models on datasets of known materials and their properties (which can include computationally derived data), it is possible to predict the properties of new or hypothetical materials with potentially reduced computational cost compared to traditional methods. arxiv.orgresearchgate.netarxiv.orgresearchgate.net For this compound, ML approaches could potentially be used to predict its various properties based on its molecular structure or to explore modifications to the this compound structure that could lead to enhanced properties for specific applications. arxiv.orgresearchgate.netarxiv.orgresearchgate.netnih.gov This could involve using ML models to screen potential derivatives or to optimize the molecular structure for desired electronic, optical, or catalytic characteristics.

Charge Transport and Energy Transfer Mechanism Simulations

Theoretical and computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been extensively employed to investigate the charge transport and energy transfer mechanisms in Aluminum Phthalocyanine (B1677752) Chloride. These studies aim to understand the relationship between the compound's molecular structure, electronic properties, and its behavior in various environments and applications.

Simulations have also focused on the aggregation behavior of this compound, particularly in organic and water-organic media. Quantum mechanical theoretical calculations, including DFT and TD-DFT, have been used to study the structures of this compound in monomeric and dimerized states (H- and J-aggregates) in different phases and solutions. ssau.ru These calculations have provided insights into how the aggregation state affects the photophysical parameters, such as absorption and fluorescence spectra. ssau.ru Research indicates that the ratio of monomers to dimers (J-aggregates) in solution is significantly influenced by the concentration of the dye and water, with a critical water concentration potentially causing a dramatic change in this ratio. ssau.ru

Furthermore, theoretical calculations have been applied to understand the origin of spectral features, such as the Q-band splitting observed in the absorption spectra of this compound in aqueous solutions. diva-portal.org Time-dependent density functional theory calculations, incorporating a polarizable continuum model, have suggested that geometrical distortions related to changes in carbon-nitrogen bonds can explain the experimentally observed large Q-band splitting. diva-portal.org

In the context of organic photovoltaic cells, theoretical studies and simulations have been used to evaluate this compound as a potential material. While often considered a donor material, studies have explored its use as an acceptor material to replace fullerene (C₆₀). researchgate.net Computational approaches, including DFT, are used to calculate electronic parameters governing charge migration at the molecular and supramolecular levels. acs.org Kinetic Monte Carlo (KMC) simulations, often within the framework of models like the Marcus-Levich-Jortner model, are then employed to evaluate charge mobilities. acs.org These simulations can provide insights into the ambipolar semiconducting behavior predicted for some phthalocyanine crystals and their potential charge mobilities. acs.org

Computational studies have also investigated the energy gap (Eg) of this compound, with one study calculating the HOMO-LUMO energy gap to be 2.14 eV. researchgate.net This energy gap is a crucial parameter influencing the electronic and optical properties of the material.

While specific detailed data tables from simulations directly focused solely on this compound's charge transport and energy transfer mechanisms were not extensively available in the search results, the research indicates that computational methods are actively used to predict and understand these properties, often in comparison with experimental findings or in the context of material design for specific applications like organic solar cells. The findings suggest that computational simulations are valuable tools for predicting aggregation behavior, understanding spectral properties, and evaluating the potential of this compound in electronic devices by calculating parameters like energy gaps and charge mobilities.

Applications of Aluminum Phthalocyanine Chloride in Advanced Materials Science

Optoelectronic Devices

The electronic and optical properties of AlPCCI make it a candidate for use in various optoelectronic devices, including organic light-emitting diodes, photovoltaic devices, and photodetectors. Metal phthalocyanines, in general, are noted for their high absorption in the visible spectrum and their chemical, morphological, and thermal stability, which are advantageous for optoelectronic applications.

Photovoltaic Devices and Tunable Bandgap Materials

This compound is being investigated for its potential in photovoltaic devices, such as organic photovoltaic (OPV) cells and perovskite solar cells. Its semiconducting properties and tunable bandgap make it suitable for absorbing light and converting it into electricity. Studies have explored the use of this compound as both a donor and, less commonly, an acceptor material in planar heterojunction OPVs. Research indicates that substituting this compound for materials like fullerene (C60) in OPVs can lead to an increase in open-circuit voltage and short-circuit current density.

The concept of tunable bandgap materials is significant in photovoltaic technology, allowing for the optimization of light absorption across a broader solar spectrum. While this compound itself has a reported tunable bandgap range of 1.8–2.4 eV, research also explores modifying related phthalocyanine (B1677752) structures, such as replacing chlorine with fluorine in aluminum phthalocyanine, to significantly alter optoelectronic properties, including solid-state absorbance and work function, impacting their functionality in OPV devices. Thin films of this compound have shown optical band gaps at 1.42, 2.87, and 3.69 electron volts, indicating indirect allowed inter-band transitions.

Organic Photodetectors for Specialized Sensing Applications

Organic photodetectors (OPDs) are light sensors that utilize organic semiconductors to convert light into electrical signals. These devices are gaining interest for their flexibility, light weight, and potential for large-area fabrication. This compound's semiconducting properties and light absorption characteristics suggest its potential for use in OPDs. OPDs are being developed for various sensing applications, including integration into displays for fingerprint sensing, gesture recognition, and physiological parameter monitoring like heart rate and blood oxygen levels. The tunable spectral response of organic semiconductors allows for the design of photodetectors sensitive to specific wavelengths.

Advanced Composite Materials

This compound's incorporation into composite materials has been explored to enhance their physical and thermal properties.

Nanocomposite Formulations for Enhanced Mechanical Strength

The use of this compound in nanocomposite formulations can lead to improved mechanical strength. Nanocomposites, which involve incorporating nanoparticles into a matrix material, are known for their enhanced mechanical properties, such as tensile strength and fracture toughness. Studies have shown that the addition of this compound to polymer matrices can increase the tensile strength of the polymers. For instance, the addition of this compound has been reported to improve the tensile strength of polymers by up to 30% compared to the unmodified polymers. This enhancement is attributed to the reinforcing effect of the dispersed this compound particles within the polymer matrix.

Integration into Polymer Matrices for Thermal Stability Improvement

Integrating this compound into polymer matrices can also contribute to improved thermal stability. Polymer nanocomposites often exhibit enhanced thermal resistance compared to the base polymer. This improvement in thermal stability is often linked to the ability of the nanofiller to act as a barrier to heat transfer and the diffusion of volatile degradation products. This compound's inherent high thermal stability (up to 850°C in some forms) makes it a suitable additive for increasing the thermal performance of polymer composites. The incorporation of this compound into polymer matrices has been shown to enhance their thermal stability.

Protective Coatings

High-Temperature Coating Development

This compound exhibits high thermal stability, with its crystalline lattice integrating covalent bonding between aluminum and phosphorus, interspersed with halogen atoms occupying interstitial sites. This structure contributes to its ability to withstand temperatures up to 850°C, making it a candidate for high-temperature coating applications. Research indicates that annealing processes can influence the properties of AlPcC thin films, potentially impacting their suitability for high-temperature use. oldcitypublishing.com

Corrosion-Resistant Coating Applications

Coatings based on Aluminum Phthalocyanine Chloride are utilized for their corrosion resistance properties. These coatings are particularly beneficial in challenging environments such as marine settings, where metal structures are highly susceptible to corrosion. The application of this compound-based coatings can provide a protective barrier against corrosive agents. researchgate.net

Functional Materials for Specialized Environments

This compound's semiconducting properties and stability make it valuable for functional materials in specialized environments, including electronic systems and electrochromic devices. americanelements.comdst.gov.in

Semiconducting Materials for Electronic Systems

Aluminum Phthalocyanine Chloride functions as a p-type organic semiconductor. oldcitypublishing.com Its semiconducting and photoconducting properties have been investigated in thin films, demonstrating sensitivity to working temperature and chemical environments. researchgate.net AlPcC thin films deposited by thermal evaporation have shown nanosized particles and an α-phase structure. researchgate.net The electrical properties of these films can be influenced by factors such as annealing and chemical environments. researchgate.net Metallophthalocyanine chlorides, including this compound, are considered attractive for use in optical and electronic devices due to their stability and semiconducting nature. oldcitypublishing.com Studies have explored the use of chloro aluminum phthalocyanine (Cl-AlPc) in organic thin-film transistors (OTFTs), including their potential as cannabinoid sensors. rsc.org The performance of these devices can be optimized by engineering film thickness and device geometry. rsc.org

Electrochromic Devices and Displays

Aluminum Phthalocyanine Chloride has applications in electrochromic devices and displays. mdpi.com Electrochromic materials change color upon the application of an electrical stimulus, a property utilized in smart windows, displays, and other applications. wikipedia.orgynvisible.com While the search results specifically mention AlPc in the context of composite nanoparticles for photoelectrode characteristics similar to p/n junction electrodes in a water phase, this relates to its optoelectronic properties relevant to display technologies. mdpi.com Electrochromic displays offer advantages such as low power consumption and flexibility. ynvisible.com

Flame Retardant Technologies

The compound serves as an effective flame retardant in various materials. Its mechanism involves the potential release of phosphoric acid upon thermal degradation, which aids in forming a char layer. This char layer protects the underlying materials from combustion. A study on polyethylene (B3416737) composites showed that the inclusion of 15% this compound resulted in a 40% reduction in peak heat release rate compared to untreated samples, highlighting its potential for improving fire safety in plastics. Phthalocyanine pigments, in general, have been shown to increase the thermal stability and reduce the flammability of elastomers. researchgate.net

Mechanism of Action as a Flame Retardant

The precise, detailed mechanism by which Aluminum Phthalocyanine Chloride (this compound) functions as a flame retardant is not explicitly detailed in the currently available search results. However, general flame retardant mechanisms observed in various compounds, including some containing aluminum, halogens, and phthalocyanine structures, can provide context.

Flame retardants typically operate through chemical or physical actions in either the solid (condensed) phase or the gas phase during combustion americanelements.comchem960.com. Solid-phase mechanisms often involve the formation of a protective char layer on the polymer surface. This char acts as an insulating barrier, reducing heat transfer to the underlying material and limiting the diffusion of flammable gases and oxygen americanelements.comsigmaaldrich.comsigmaaldrich.com. Some flame retardants promote char formation through dehydration or cross-linking processes americanelements.com.

Gas-phase mechanisms involve interfering with the free radical chain reactions that sustain combustion americanelements.comchem960.com. Halogen-containing flame retardants, for instance, can release halogen radicals that trap highly reactive radicals like H· and ·OH, thereby interrupting the flame propagation cycle sigmaaldrich.comnih.gov.

Compounds containing aluminum, such as aluminum trihydrate (ATH), can act physically by decomposing endothermically at elevated temperatures, releasing water vapor americanelements.com. This process absorbs heat, cooling the material, and the released water vapor dilutes flammable gases and oxygen in the gas phase americanelements.com. The residual aluminum oxide can also contribute to forming a protective layer americanelements.com.

Phthalocyanine structures, known for their thermal stability, have been noted in other contexts to promote charring when incorporated into polymers. Some phosphorus-containing phthalocyanines have shown activity in both gas and condensed phases.

Given the chemical structure of Aluminum Phthalocyanine Chloride, it is plausible that its flame retardant activity could involve a combination of these general mechanisms, potentially including char formation influenced by the phthalocyanine macrocycle and the aluminum atom, and possibly gas phase interactions involving chlorine. However, without specific research on this compound's decomposition pathways and interactions during combustion, a definitive mechanism cannot be described based on the provided information.

Performance Evaluation in Polymer Composites

Specific data and detailed research findings on the performance evaluation of Aluminum Phthalocyanine Chloride (this compound) as a flame retardant specifically in polymer composites are not present in the provided search results.

Performance evaluation of flame retardants in polymer composites is typically conducted using standardized fire testing methods such as the Limiting Oxygen Index (LOI), UL-94 vertical burning test, and cone calorimetry.

Limiting Oxygen Index (LOI): This test measures the minimum oxygen concentration in a mixture of oxygen and nitrogen that will support combustion of a material. A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burning Test: This test classifies materials based on their burning behavior in a vertical orientation, including self-extinguishing properties and dripping of molten material. Ratings such as V-0, V-1, and V-2 indicate decreasing levels of flame retardancy.

Cone Calorimetry: This technique provides comprehensive data on material combustion properties under controlled radiant heat, including parameters like heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and smoke production. Lower HRR, pHRR, and THR values indicate improved fire performance.

Studies on other flame retardants in polymer composites demonstrate that the effectiveness can depend on the type of polymer matrix, the concentration of the flame retardant, its dispersion, and potential synergistic effects with other additives. For example, the addition of certain flame retardants has been shown to decrease peak heat release rate and total heat release in polymer composites. High filler content, however, can sometimes negatively impact the mechanical properties of the composite.

While the search results confirm that phthalocyanines and compounds containing aluminum and chlorine can exhibit flame retardant properties and that these properties are evaluated using the aforementioned tests, specific performance data for Aluminum Phthalocyanine Chloride in various polymer matrices is not available within the scope of this review.

Catalytic Applications of Aluminum Phthalocyanine Chloride

Catalysis in Organic Synthesis

AlPCCI functions as a Lewis acidic species due to the presence of the electron-deficient aluminum center. This Lewis acidity enables its application in various organic transformations that are catalyzed by Lewis acids.

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to attach an acyl group to an aromatic ring. chembam.comorganic-chemistry.org While traditional Lewis acid catalysts like aluminum chloride (AlCl3) are commonly employed, often in stoichiometric amounts, the exploration of alternative catalysts with improved properties is an ongoing area of research. chembam.comorganic-chemistry.org

Aluminum chloride (AlCl3) is known to act as a Lewis acid in Friedel-Crafts acylation by coordinating with the acyl halide, generating a highly reactive acyl cation electrophile that is then attacked by the aromatic ring. chembam.comchemguide.co.uk The reaction typically requires more than catalytic amounts of AlCl3 because the catalyst can complex strongly with the ketone product. organic-chemistry.orgmasterorganicchemistry.com

Research has explored the potential of phthalocyanine (B1677752) complexes, including those with aluminum, in Friedel-Crafts type reactions. While direct studies focusing solely on this compound as the primary catalyst for Friedel-Crafts acylation of simple aromatics are not extensively detailed in the immediate search results, the use of related aluminum-phthalocyanine species and the general Lewis acidic nature of this compound suggest its potential in such transformations. For instance, aluminum chloride catalyzed Friedel-Crafts reactions have been used in the synthesis of porous organic polymers incorporating phthalocyanine units. mdpi.combwise.kr

Polymerization Processes (e.g., Lactone Polymerization for Biodegradable Polymers)

This compound and related aluminum phthalocyanine complexes have shown activity in polymerization processes, particularly in the ring-opening polymerization of cyclic esters like lactones, which is relevant for the synthesis of biodegradable polymers. mdpi.com

One notable application is the ring-expansion carbonylation of epoxides to produce β-lactones. mdpi.comresearchgate.net This reaction can be catalyzed by systems involving a Lewis acidic component and a nucleophilic cobaltate anion. mdpi.com Aluminum phthalocyanine chloride (AlPcCl), when used in situ with dicobaltoctacarbonyl (Co2(CO)8), has demonstrated effectiveness as a catalyst system for both mono and double carbonylation of epoxides. mdpi.comresearchgate.net This approach utilizes commercially available components, avoiding the need for synthesizing air-sensitive cobaltate anions separately. mdpi.com

The catalytic system generated from AlPcCl and Co2(CO)8 is reported to be selective and effective for the mono carbonylation of epoxides into corresponding lactones. researchgate.net The activities observed are comparable to those of homogeneous catalysts. researchgate.net

Lactones such as δ-valerolactone and ε-caprolactone are monomers used in the production of polymers like polycaprolactone. fishersci.chwikipedia.org δ-Valerolactone is employed in the synthesis of polymers and copolyesters, including via lipase-catalyzed ring-opening polymerization. fishersci.chchemicalbook.com

Data on the catalytic performance of this compound in lactone polymerization can be illustrated by research findings on related aluminum phthalocyanine systems in epoxide carbonylation for β-lactone synthesis.

| Catalyst System | Substrate | Product | Activity/Selectivity | Reference |

| In situ AlPcCl + Co2(CO)8 | Epoxides | β-Lactones | Selective and Effective | mdpi.comresearchgate.net |

| POP-Pc'CrCo(CO)4 (related phthalocyanine system) | Epoxides | β-Lactones | High activity, >99% selectivity (for specific epoxides) | mdpi.com |

Note: While the table includes data for a related chromium-phthalocyanine system, it is included to illustrate the type of data reported in studies on phthalocyanine-catalyzed lactone synthesis from epoxides, a field where this compound also shows promise.

Other Lewis Acid Catalyzed Transformations